molecular formula C16H18N4O B14949513 4-Oxo-6-(propan-2-yl)-3-propylcyclohexane-1,1,2,2-tetracarbonitrile

4-Oxo-6-(propan-2-yl)-3-propylcyclohexane-1,1,2,2-tetracarbonitrile

Cat. No.: B14949513
M. Wt: 282.34 g/mol
InChI Key: GOOSRBXROIWFPI-UHFFFAOYSA-N
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Description

1,2,2-TRICYANO-3-ISOPROPYL-5-OXO-6-PROPYLCYCLOHEXYL CYANIDE is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-TRICYANO-3-ISOPROPYL-5-OXO-6-PROPYLCYCLOHEXYL CYANIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of cyano groups through nucleophilic substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2,2-TRICYANO-3-ISOPROPYL-5-OXO-6-PROPYLCYCLOHEXYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where cyano groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium cyanide or potassium cyanide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1,2,2-TRICYANO-3-ISOPROPYL-5-OXO-6-PROPYLCYCLOHEXYL CYANIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2,2-TRICYANO-3-ISOPROPYL-5-OXO-6-PROPYLCYCLOHEXYL CYANIDE exerts its effects involves interactions with specific molecular targets. The cyano groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,2-TRICYANO-3-ISOPROPYL-5-OXO-6-PROPYLCYCLOHEXYL CYANIDE is unique due to its specific structural features, such as the isopropyl and propyl groups attached to the cyclohexyl ring

Properties

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

4-oxo-6-propan-2-yl-3-propylcyclohexane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C16H18N4O/c1-4-5-12-14(21)6-13(11(2)3)16(9-19,10-20)15(12,7-17)8-18/h11-13H,4-6H2,1-3H3

InChI Key

GOOSRBXROIWFPI-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)CC(C(C1(C#N)C#N)(C#N)C#N)C(C)C

Origin of Product

United States

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